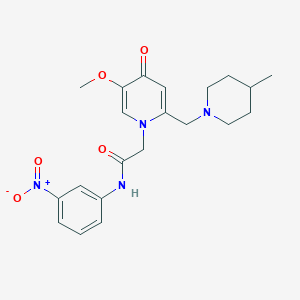

2-(5-methoxy-2-((4-methylpiperidin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide

描述

属性

IUPAC Name |

2-[5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxopyridin-1-yl]-N-(3-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O5/c1-15-6-8-23(9-7-15)12-18-11-19(26)20(30-2)13-24(18)14-21(27)22-16-4-3-5-17(10-16)25(28)29/h3-5,10-11,13,15H,6-9,12,14H2,1-2H3,(H,22,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMPGFDBKCVMRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(5-methoxy-2-((4-methylpiperidin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological activities, supported by research findings and data tables.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a pyridine ring, a piperidine moiety, and several functional groups that contribute to its chemical properties. The synthesis typically involves multi-step organic reactions, including condensation and cyclization processes optimized for yield and purity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It has been shown to modulate the activity of specific enzymes and ion channels, influencing cellular signaling pathways. The compound's mechanism may involve:

- Inhibition of Aldose Reductase (ALR2) : This enzyme plays a crucial role in the polyol pathway, which is significant in diabetic complications. Compounds similar to the target molecule have demonstrated potent ALR2 inhibitory activity, suggesting that this compound may exhibit similar effects .

- Antioxidant Activity : The compound may also possess antioxidant properties, which are beneficial in mitigating oxidative stress associated with various diseases .

1. Antidiabetic Properties

Research indicates that derivatives of compounds similar to this compound exhibit significant inhibition of ALR2. For instance, certain hydroxypyridinone derivatives showed IC50 values as low as 0.789 μM against ALR2 . This suggests potential applications in managing diabetes-related complications.

2. Antioxidant Effects

The compound's structural features may confer antioxidant capabilities, as evidenced by studies demonstrating radical scavenging activity. For example, certain analogs exhibited inhibitory rates against DPPH radicals significantly higher than known antioxidants like Trolox .

3. Neuroprotective Effects

Preliminary studies suggest that compounds with similar structures may have neuroprotective effects. This is attributed to their ability to cross the blood-brain barrier and modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on ALR2 Inhibition : A study evaluated various pyridine derivatives for their ALR2 inhibitory action, finding that specific substitutions enhanced potency significantly .

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| Compound A | 0.789 | 25.23 |

| Compound B | 17.11 | 17.37 |

This table illustrates the potency and selectivity of different derivatives compared to standard inhibitors.

相似化合物的比较

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Substituents

Key Observations :

- The 4-methylpiperidinylmethyl group in the target compound may enhance lipophilicity and membrane permeability compared to sulfonyl or triazole substituents in analogs .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Melting Points : Nitrophenyl-containing compounds (e.g., 6q) exhibit higher melting points (~288°C) compared to methoxy-substituted benzimidazoles (76–80°C), likely due to stronger intermolecular interactions .

- Spectral Data : The 4-methylpiperidinylmethyl group in the target compound would show distinct δ 2.3–2.5 ppm signals for methyl and piperidine protons, differing from sulfinyl or triazole substituents in analogs .

Key Observations :

- Amide Coupling : A common step across all analogs; steric effects from bulky groups (e.g., 4-methylpiperidine) may reduce yields compared to smaller substituents .

- Sulfinyl Chemistry : Requires precise control of reaction conditions to avoid racemization, as seen in benzimidazole sulfonyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。